molecular formula C7H5Br3O2 B14291694 3,4,5-Tribromo-2-methoxyphenol CAS No. 113800-64-9

3,4,5-Tribromo-2-methoxyphenol

Cat. No.: B14291694
CAS No.: 113800-64-9
M. Wt: 360.82 g/mol
InChI Key: SXFRJHBJMRWAPL-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-2-methoxyphenol is a high-purity brominated phenolic compound intended for research and development purposes exclusively. It is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers specializing in organic synthesis and medicinal chemistry value this compound as a key building block for constructing more complex molecular architectures. Its structure, featuring multiple bromine atoms, makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental in drug discovery and material science. Brominated phenols, particularly those with multiple halogen substituents, are of significant interest in chemical ecology and pharmaceutical research. Similar compounds, such as 3,4,5-tribromo-2-(3,5-dibromo-2-methoxyphenoxy)-phenol, have been identified as semiochemicals used in the chemical communication systems of various species . This suggests potential research applications for this compound in the development of novel bioactive molecules or ecological studies. Furthermore, research on piplartine-inspired 3,4,5-trimethoxycinnamates highlights the importance of substituted phenyl rings in creating compounds with potent trypanocidal activity, indicating a broader research context where multi-substituted phenols are explored for their mechanism of action, which can include inducing oxidative stress and mitochondrial damage in parasites . Handling of this reagent should be conducted by trained professionals in a appropriately controlled laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113800-64-9

Molecular Formula

C7H5Br3O2

Molecular Weight

360.82 g/mol

IUPAC Name

3,4,5-tribromo-2-methoxyphenol

InChI

InChI=1S/C7H5Br3O2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,11H,1H3

InChI Key

SXFRJHBJMRWAPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1O)Br)Br)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3,4,5 Tribromo 2 Methoxyphenol

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3,4,5-Tribromo-2-methoxyphenol, the primary disconnections involve the carbon-bromine bonds and the carbon-oxygen bond of the methoxy (B1213986) group.

A plausible retrosynthetic pathway for this compound begins by disconnecting the three bromo groups. This leads to the key precursor, 2-methoxyphenol (guaiacol). The hydroxyl and methoxy groups of guaiacol (B22219) are ortho, para-directing activators for electrophilic aromatic substitution. However, direct tribromination of guaiacol can lead to a mixture of products and potential oxidation of the phenol (B47542). Therefore, a more controlled, stepwise bromination is often necessary.

To achieve the desired 3,4,5-tribromo substitution pattern, a logical retrosynthetic approach would be:

Target Molecule: this compound

Disconnect C-Br bonds: This suggests a series of electrophilic bromination reactions on a 2-methoxyphenol scaffold.

Key Intermediate: A monobrominated or dibrominated 2-methoxyphenol derivative could serve as a crucial intermediate. For instance, 5-bromo-2-methoxyphenol (B1267044) is a known compound that can be synthesized from guaiacol. chemicalbook.comgoogle.com Subsequent bromination steps would then need to be directed to the 3 and 4 positions.

Starting Material: 2-methoxyphenol (guaiacol) is an inexpensive and readily available starting material.

An alternative retrosynthetic approach could involve the introduction of the methoxy group at a later stage, starting from a tribrominated dihydroxybenzene derivative. However, the selective methylation of one hydroxyl group in the presence of others can be challenging. Therefore, starting with guaiacol is generally the more favored route.

Multi-step Synthetic Pathways and Reaction Conditions

Based on the retrosynthetic analysis, a multi-step synthesis of this compound can be devised starting from 2-methoxyphenol. A common strategy involves the protection of the highly activating phenolic hydroxyl group to control the extent and regioselectivity of the bromination.

A Proposed Synthetic Pathway:

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-methoxyphenol is first protected, typically as an acetate (B1210297) ester, to moderate its activating effect and prevent O-bromination. This is often achieved by reacting 2-methoxyphenol with acetic anhydride (B1165640). google.com

Stepwise Bromination: The protected 2-methoxyphenol is then subjected to a series of bromination reactions to introduce the three bromine atoms at the desired positions.

Deprotection: Finally, the protecting group is removed to yield the target molecule, this compound.

The introduction of three bromine atoms onto the 2-methoxyphenol ring requires careful selection of brominating agents and reaction conditions to achieve the desired regiochemistry.

Electrophilic Bromination: The methoxy and protected hydroxyl groups direct incoming electrophiles (Br+) to the ortho and para positions. In the case of 2-methoxyphenyl acetate, the positions para (position 4) and ortho (position 6) to the methoxy group are activated. The position para to the acetate group (position 5) is also activated.

Brominating Agents:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst like iron powder (Fe) or iron(III) bromide (FeBr₃) to generate the electrophilic bromine species. google.com The reaction is typically carried out in a suitable solvent such as acetic acid or a chlorinated solvent.

N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It can be used with a proton source like p-toluenesulfonic acid (pTsOH) to enhance its electrophilicity. mdpi.com

A potential sequence for the tribromination could involve:

Initial bromination of 2-methoxyphenyl acetate. The first bromine atom is likely to add at the position para to the strongly activating methoxy group (position 4) or the position para to the acetate group (position 5).

Subsequent brominations would then fill the remaining activated positions (3 and 5, or 3 and 4). Achieving the specific 3,4,5-tribromo pattern may require careful control of stoichiometry and reaction conditions.

The table below summarizes common bromination conditions.

Brominating AgentCatalyst/Co-reagentSolventTypical Temperature
Bromine (Br₂)Iron powder (Fe)Acetic Acid70-80°C google.com
N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (pTsOH)Methanol (B129727)Room Temperature mdpi.com
Bromine (Br₂)-Dichloromethane (B109758)0°C to Room Temperature

While the primary strategy starts with 2-methoxyphenol, an alternative could involve the etherification of a pre-brominated phenol.

Williamson Ether Synthesis: This classic method for forming ethers involves the reaction of a phenoxide with an alkyl halide. In this context, a tribrominated dihydroxybenzene could be selectively mono-methylated. However, achieving high selectivity can be difficult.

Functional Group Interconversion: The synthesis of 5-bromo-2-methoxyphenol often involves a three-step process: acetylation of the hydroxyl group of o-methoxyphenol, followed by bromination, and finally deacetylation. chemicalbook.comgoogle.com This sequence of functional group interconversions is crucial for controlling the outcome of the bromination reaction. The deacetylation is typically carried out under basic conditions, for example, using a sodium bicarbonate solution. google.com

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound involves fine-tuning various reaction parameters to maximize the yield of the desired product and minimize the formation of isomers and over-brominated byproducts.

Control of Stoichiometry: The molar ratio of the brominating agent to the substrate is critical. For tribromination, at least three equivalents of the brominating agent are required. However, a slight excess may be used to ensure complete reaction, while a large excess could lead to undesired side reactions.

Reaction Temperature: Bromination reactions are typically exothermic. Controlling the temperature is essential to prevent runaway reactions and improve selectivity. Lower temperatures generally favor higher selectivity.

Choice of Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents like methanol can participate in the reaction mechanism, especially when using NBS. mdpi.com

Catalyst Loading: In catalyzed reactions, the amount of catalyst can affect the reaction rate. The optimal catalyst loading needs to be determined experimentally.

Protecting Group Strategy: The choice of protecting group for the hydroxyl function is important. An acetate group is commonly used, but other groups could be employed to fine-tune the electronic properties of the ring and thus the regioselectivity of the bromination.

High-throughput screening techniques can be employed to rapidly evaluate a wide range of reaction conditions and identify the optimal parameters for yield and selectivity.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Stepwise brominations can sometimes have lower atom economy due to the use of protecting groups. Direct bromination, if it could be controlled, would have a higher atom economy.

Use of Safer Solvents: Traditional solvents for bromination, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. Greener alternatives include ionic liquids, supercritical fluids, or even performing reactions in water or solvent-free conditions. nih.govjddhs.com For example, the use of ACS-grade methanol as a solvent for NBS bromination has been reported as a more environmentally benign option. mdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. ijesrr.org Iron powder is a relatively benign and inexpensive catalyst. google.com Developing recyclable catalysts would further enhance the green credentials of the synthesis.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The use of highly reactive but selective reagents like NBS with pTsOH can allow for milder reaction conditions. mdpi.com

Waste Reduction: Minimizing the formation of byproducts through optimized selectivity is a key green chemistry principle. nih.gov The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also significantly reduce waste and resource consumption. nih.gov

Reaction Mechanisms and Chemical Transformations of 3,4,5 Tribromo 2 Methoxyphenol

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The mechanism involves an initial attack by an electrophile on the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity.

The synthesis of 3,4,5-Tribromo-2-methoxyphenol itself proceeds via the electrophilic bromination of a 2-methoxyphenol (guaiacol) precursor. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. They are also ortho, para-directors, guiding incoming electrophiles to the positions adjacent and opposite to them.

The bromination process occurs sequentially:

Mono- and Di-bromination : The first bromine atoms are directed to the positions most activated by the hydroxyl and methoxy groups, typically the C4 and C6 positions.

Tri-bromination : The final bromine atom adds to the remaining activated position to yield the 3,4,5-tribrominated product.

Once formed, the this compound ring is significantly deactivated towards further electrophilic aromatic substitution. The three bromine atoms are electron-withdrawing groups (through induction), which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards subsequent electrophilic attack. Furthermore, the positions available for substitution are sterically hindered by the existing bulky bromine atoms. Therefore, forcing further substitution would require harsh reaction conditions, which would likely lead to degradation of the molecule rather than controlled substitution.

Oxidative Degradation Pathways

The oxidative degradation of this compound is primarily initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group, forming a resonance-stabilized phenoxy radical. This is a common pathway for phenolic compounds when exposed to oxidizing agents.

The key steps in the oxidative degradation pathway are:

Formation of the Phenoxy Radical : An oxidizing agent (e.g., a metal oxide, enzymatic system, or radical species) abstracts the hydrogen atom from the -OH group.

Radical Coupling (Dimerization) : Two phenoxy radicals can couple with each other. This can lead to the formation of C-C or C-O bonds, resulting in hydroxylated polybrominated biphenyls (OH-PBBs) or hydroxylated polybrominated diphenyl ethers (OH-PBDEs), respectively. tandfonline.com Studies on the related compound 2,4,6-tribromophenol (B41969) (TBP) have shown that it can undergo biotic dimeric reactions in rice plants to form OH-PBDEs and polybrominated dibenzo-p-dioxins/furans (PBDD/Fs). nih.gov

Formation of Quinones : The phenoxy radical can be further oxidized to form a brominated ortho-benzoquinone. This involves the formation of a carbonyl group at the C2 position and the loss of the methoxy group or rearrangement. Such quinone derivatives are often highly reactive electrophiles.

These degradation pathways are significant in both biological systems, where enzymes can catalyze the oxidation, and in environmental settings, where abiotic oxidants like manganese oxides are present. tandfonline.com

Photolytic Transformation Mechanisms

Halogenated aromatic compounds are known to undergo photolysis, particularly under ultraviolet (UV) irradiation. For brominated phenols, the primary photolytic transformation mechanism is the cleavage of the carbon-bromine (C-Br) bond. tandfonline.com

The photolytic degradation of this compound is expected to proceed via the following mechanism:

Photoexcitation : The molecule absorbs a photon of UV light, promoting it to an excited electronic state.

Homolytic C-Br Bond Cleavage : In the excited state, a C-Br bond undergoes homolysis (breaks symmetrically), yielding a 2-methoxy-dibromophenyl radical and a bromine radical (Br•). This process is a form of photoreductive dehalogenation.

Hydrogen Abstraction : The resulting aryl radical is highly reactive and can abstract a hydrogen atom from the solvent (e.g., water or organic matter) to form a less-brominated methoxyphenol, such as 3,4-dibromo-2-methoxyphenol or 3,5-dibromo-2-methoxyphenol.

Sequential Debromination : With continued irradiation, this process can repeat, leading to the sequential removal of bromine atoms and the formation of a mixture of mono-, di-, and tri-brominated phenols, and ultimately, 2-methoxyphenol.

Studies on other bromophenols have shown that this debromination is a key degradation pathway in aqueous environments under UV light. tandfonline.com A secondary pathway that may occur is photodimerization, leading to the formation of larger molecules like OH-PBDEs. tandfonline.com

Hydrolytic Stability and Reaction Kinetics

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the context of this compound, this would involve the cleavage of the C-Br or C-O bonds.

Aryl halides, such as this compound, are generally very resistant to hydrolysis. The carbon-bromine bond on an aromatic ring is significantly stronger than in an alkyl halide. This stability is due to the sp² hybridization of the carbon atom and the resonance interaction between the lone pairs of the halogen and the π-system of the aromatic ring, which imparts partial double-bond character to the C-Br bond. Consequently, nucleophilic substitution of the bromine atoms by a hydroxyl group (hydrolysis) does not readily occur under typical environmental pH and temperature conditions.

While kinetic data for the hydrolysis of this compound is not available due to its high stability, kinetic studies on the formation of bromophenols during water treatment processes provide insight into the reactivity of the phenolic ring. The rates of bromination are generally very high and are often diffusion-controlled, especially for the more reactive phenoxide ion form.

Phenolic CompoundReactantpHSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
Phenol (B47542)Bromine73.5 x 10⁵
PhenolHypobromous acid71.8 x 10⁴
2-BromophenolBromine71.2 x 10⁵
2,6-DibromophenolBromine71.0 x 10³

This table presents representative kinetic data for the bromination of phenols, illustrating the high reactivity of the activated aromatic ring towards electrophilic bromine species. Data is compiled from various sources on water chlorination and bromination kinetics. rsc.orgresearchgate.net

Interactions with Environmental Radicals and Oxidants

In the environment, this compound can interact with various highly reactive radicals and oxidants. The most significant of these is the hydroxyl radical (•OH), which is a powerful and non-selective oxidant formed photochemically in sunlit surface waters and in the atmosphere.

The reaction between •OH and this compound can proceed through two main pathways:

Hydrogen Abstraction : The hydroxyl radical can abstract the hydrogen atom from the phenolic -OH group. This is a very fast reaction and results in the formation of a 3,4,5-tribromo-2-methoxyphenoxy radical and a water molecule. This phenoxy radical can then undergo the oxidative degradation reactions described in section 3.2.

Radical Addition : The hydroxyl radical can add to the aromatic ring at any of the carbon positions. This forms a hydroxylated brominated cyclohexadienyl radical intermediate. researchgate.net This intermediate can subsequently undergo further reactions, such as the elimination of a bromine atom (leading to a di-bromo-dihydroxy-methoxyphenol) or reaction with oxygen.

Another important environmental radical is the superoxide (B77818) radical (O₂•⁻). While less reactive than the hydroxyl radical, it can react with the phenoxy radical of this compound. This reaction can potentially lead to the formation of hydroperoxides, which may further decompose to form quinone-type products.

The rate at which these reactions occur is a critical factor in determining the environmental persistence of the compound. Phenolic compounds, in general, react very rapidly with hydroxyl radicals.

CompoundSecond-Order Rate Constant (k) with •OH [M⁻¹s⁻¹]
Phenol6.6 x 10⁹
2-Chlorophenol6.5 x 10⁹
4-Chlorophenol5.0 x 10⁹
2,4-Dichlorophenol2.0 x 10⁹
2,4,6-Trichlorophenol4.0 x 10⁸

This table shows the reaction rate constants of hydroxyl radicals with phenol and various chlorophenols in aqueous solution. The rates are typically very high, approaching diffusion-controlled limits. It is expected that brominated phenols, including this compound, would exhibit similarly high reactivity. Data compiled from various sources. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 3,4,5 Tribromo 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structure of 3,4,5-tribromo-2-methoxyphenol (C₇H₅Br₃O₂) contains a limited number of protons, leading to a relatively simple ¹H NMR spectrum. The key signals expected are from the single aromatic proton, the hydroxyl group proton, and the methoxy (B1213986) group protons.

The ¹H NMR spectrum is predicted to show three distinct signals:

A singlet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the lone aromatic proton at the C6 position. Its chemical shift is influenced by the adjacent hydroxyl group and the bromine atom at the C5 position.

A sharp singlet further upfield (typically δ 3.8-4.0 ppm) integrating to three protons, which is characteristic of the methoxy (-OCH₃) group.

A broad singlet, with a variable chemical shift (typically δ 5.0-6.0 ppm, but can vary with solvent and concentration), corresponding to the acidic hydroxyl (-OH) proton.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are heavily influenced by the electronegative substituents (-OH, -OCH₃, -Br). Carbons directly bonded to oxygen atoms (C1 and C2) are expected to be significantly deshielded and appear at the downfield end of the aromatic region. Carbons bonded to bromine (C3, C4, C5) will also experience downfield shifts, while the methoxy carbon will appear in the typical aliphatic region.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.2 Singlet 1H C6–H
~ 5.5 Broad Singlet 1H -OH

¹³C NMR (Predicted)

Chemical Shift (δ) ppm Assignment
~ 148 C1 (C-OH)
~ 145 C2 (C-OCH₃)
~ 125 C6 (C-H)
~ 118 C4 (C-Br)
~ 115 C5 (C-Br)
~ 112 C3 (C-Br)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In the case of this compound, the COSY spectrum would be very simple, showing no cross-peaks for the aromatic proton (H6), confirming its isolation from other protons on the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This technique would be used to unambiguously assign the C6 carbon by showing a cross-peak between the aromatic proton signal (~δ 7.2 ppm) and the corresponding carbon signal (~δ 125 ppm). It would also definitively link the methoxy protons (~δ 3.9 ppm) to the methoxy carbon (~δ 60 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This is vital for confirming the substitution pattern on the aromatic ring. Key predicted HMBC correlations would include:

The methoxy protons (~δ 3.9 ppm) showing a correlation to the C2 carbon (~δ 145 ppm).

The aromatic proton H6 (~δ 7.2 ppm) showing correlations to C2, C4, and C5, which would confirm the positions of the substituents relative to the sole aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.

The calculated monoisotopic mass of this compound (C₇H₅⁷⁹Br₃O₂) is 389.7801 Da. A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic cluster of isotopic peaks for the molecular ion [M]⁺˙ or the pseudomolecular ion ([M-H]⁻ or [M+H]⁺), with masses of M, M+2, M+4, and M+6, in an approximate intensity ratio of 1:3:3:1. This pattern is a definitive signature for a tribrominated compound.

ESI and APCI are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation.

Electrospray Ionization (ESI): This is a very common technique for analyzing polar molecules like phenols. In negative ion mode, ESI would readily produce the deprotonated molecule, [M-H]⁻, at m/z corresponding to the loss of a proton. This is often the most sensitive method for phenolic compounds.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can also be used. It typically generates the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙. For this compound, both ESI and APCI could be effective, with negative-mode ESI likely providing the highest sensitivity.

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of interest (a precursor ion, such as the [M-H]⁻ ion) and subjecting it to fragmentation through collision-induced dissociation. rsc.org The resulting product ions are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint. uni.lu

For the [M-H]⁻ ion of this compound, a plausible fragmentation pathway would involve characteristic losses that help confirm the structure.

Predicted HRMS Fragmentation Data for this compound ([M-H]⁻ as Precursor Ion)

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion Formula Predicted Fragment (m/z)
388.7723 CH₃• [C₆HBr₃O₂]⁻ 373.7492
388.7723 Br• [C₇H₄Br₂O₂]⁻ 309.8528
373.7492 CO [C₅HBr₃O]⁻ 345.7543

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique molecular fingerprint.

The IR spectrum of this compound would be dominated by features from its functional groups:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3500 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Signals for the aromatic C-H stretch (from C6-H) are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Several sharp bands of medium intensity are expected in the 1450–1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretches: Strong absorptions in the 1200-1260 cm⁻¹ range are characteristic of the aryl C-O stretching vibrations of the phenol (B47542) and methoxy ether groups.

C-Br Stretches: The carbon-bromine bond stretches occur at low frequencies, typically in the 500–700 cm⁻¹ range within the fingerprint region. These bands can be strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
3200–3500 O–H stretch IR (strong, broad)
~ 3050 Aromatic C–H stretch IR (medium), Raman (medium)
2850–2960 Aliphatic C–H stretch IR (medium), Raman (strong)
1450–1600 Aromatic C=C stretch IR (medium), Raman (strong)
1200–1260 C–O stretch IR (strong)

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, the specific X-ray crystallographic data for this compound has not been reported. Searches of crystallographic databases and scholarly articles did not yield a determined crystal structure for this specific compound.

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electrons of the atoms in the crystal, they are diffracted into a unique pattern. By analyzing the intensities and positions of these diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule. From this map, the exact positions of the atoms, the bond lengths between them, and the angles of those bonds can be determined with high precision.

For a compound like this compound, a successful X-ray crystallographic analysis would provide definitive proof of its molecular structure in the solid state. It would confirm the substitution pattern of the three bromine atoms, the methoxy group, and the hydroxyl group on the phenol ring. Furthermore, it would reveal crucial information about the molecule's conformation, including the orientation of the methoxy and hydroxyl groups relative to the aromatic ring and to each other.

The crystallographic data would typically be presented in a table summarizing key parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. This information is fundamental for understanding the packing of the molecules in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonding or halogen bonding, that may be present.

While the crystal structure for the specific title compound is not available, the scientific community relies on such data for the unambiguous structural elucidation of novel compounds and for understanding structure-property relationships. Should the crystallographic data for this compound become available in the future, it will be a valuable addition to the chemical literature.

Computational Chemistry and Theoretical Investigations of 3,4,5 Tribromo 2 Methoxyphenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4,5-Tribromo-2-methoxyphenol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and the spatial arrangement of its atoms.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study the ground state properties of various phenolic compounds. For instance, DFT calculations have been used to determine the optimized molecular geometry and analyze the frontier molecular orbitals of related molecules. nih.gov Studies on similar methoxyphenols have utilized DFT to understand structural and molecular properties. ijrte.org

In the case of this compound, DFT calculations would likely be employed to predict its most stable conformation. This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability.

Theoretical Ground State Properties of this compound (Illustrative)

ParameterPredicted Value
Dipole Moment~2.5 D
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV

While DFT is powerful for ground state properties, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Configuration Interaction, Møller-Plesset perturbation theory) are often used for studying excited states. These methods, while computationally more intensive, can provide accurate descriptions of electronic transitions. For substituted phenols, ab initio calculations have been used to investigate rotational isomers and their electronic energies. researchgate.net

For this compound, ab initio calculations could be used to predict its UV-Visible absorption spectrum by calculating the energies of its low-lying excited states. This information is crucial for understanding its photochemical behavior and potential applications in areas like photostability and phototoxicity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a significant area of computational chemistry. mdpi.comnih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide reasonably accurate predictions of ¹H and ¹³C chemical shifts. mdpi.com For complex molecules, these predictions can help in assigning ambiguous signals in experimental NMR spectra. Machine learning models, sometimes trained on DFT-calculated data, are also emerging as powerful tools for rapid and accurate NMR shift prediction. chemaxon.com

Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

ProtonPredicted Chemical Shift (ppm)
OH~5.8
Ar-H~7.5
OCH₃~3.9

IR Frequencies: Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. youtube.comnist.gov DFT calculations can be used to compute the vibrational frequencies of this compound. ijrte.orgrsc.org The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors. ijrte.org These calculations can help in assigning the various vibrational modes observed in an experimental IR spectrum, such as the O-H stretch, C-O stretch, and the various aromatic C-C and C-H vibrations. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.

For this compound, MD simulations could be used to investigate its conformational flexibility, particularly the rotation around the C-O bonds of the methoxy (B1213986) and hydroxyl groups. This would provide insights into the relative populations of different conformers in solution. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding between molecules of this compound or with solvent molecules. nih.govresearchgate.net Understanding these interactions is crucial for predicting its physical properties, such as solubility and boiling point.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. uh.edu This involves locating the transition state structures that connect reactants and products on the potential energy surface.

For this compound, reaction pathway modeling could be used to investigate its potential reactivity in various chemical transformations. For example, the mechanism of its synthesis or its potential degradation pathways could be elucidated. mdpi.com By calculating the activation energies for different possible reaction steps, the most likely reaction mechanism can be determined. Transition state analysis provides information about the geometry and electronic structure of the highest energy point along the reaction coordinate, offering insights into the factors that control the reaction rate.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. nih.gov These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an observed activity.

For this compound, a QSAR model could be developed to predict its reactivity in a particular class of reactions, based on its structural features. nih.gov The molecular descriptors used in such a model could include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. Once a reliable QSAR model is established, it can be used to predict the reactivity of other similar compounds without the need for extensive experimental testing. dntb.gov.ua

Formation Pathways and Environmental Occurrence of 3,4,5 Tribromo 2 Methoxyphenol As a Disinfection Byproduct

Precursors and Source Identification in Disinfection Processes

The formation of any DBP is contingent on the presence of precursor molecules in the source water that can react with disinfectants. The precursors for 3,4,5-Tribromo-2-methoxyphenol are derived from both natural and human-related sources and are influenced by the inorganic composition of the water, particularly the concentration of bromide.

The primary precursor for this compound is understood to be 2-methoxyphenol, also known as guaiacol (B22219). Guaiacol is a constituent of both natural and anthropogenic organic matter.

Natural Organic Matter (NOM): Guaiacol is a key structural unit of lignin (B12514952), a complex polymer that provides rigidity to plant cell walls. nih.gov The natural degradation of wood and other plant materials by microorganisms, particularly fungi, releases guaiacol and related methoxyphenols into the environment, where they can enter water sources. nih.gov Humic substances, which are major components of NOM and are ubiquitous in aquatic environments, are known to be significant precursors to a variety of DBPs, including halogenated phenols. nih.gov The presence of guaiacol moieties within the complex structure of NOM makes it a primary natural precursor for the formation of this compound during disinfection.

Anthropogenic Precursors: Human activities contribute to the presence of guaiacol in water sources. It is used in chemical and pharmaceutical industries as a precursor for azo dyes and antiseptic medicines. nih.gov Furthermore, the combustion of wood and plant waste, a common anthropogenic process, leads to the formation and release of guaiacol and its derivatives into the atmosphere, which can then be deposited into water bodies. nih.gov Industrial effluents may also contain phenolic compounds that can act as precursors to halogenated DBPs.

The formation of brominated disinfection byproducts is critically dependent on the presence of bromide ions (Br⁻) in the source water. nih.gov During disinfection processes involving chlorine (chlorination), hypochlorous acid (HOCl) rapidly oxidizes bromide ions to form hypobromous acid (HOBr). duke.edu

HOCl + Br⁻ → HOBr + Cl⁻

Hypobromous acid is a powerful brominating agent that then reacts with organic precursors like 2-methoxyphenol. The electrophilic substitution of bromine onto the aromatic ring of 2-methoxyphenol leads to the formation of various brominated methoxyphenols. The degree of bromination, and thus the yield of this compound, is directly influenced by the initial bromide concentration. duke.edu Higher bromide levels in source water, which can be exacerbated by seawater intrusion or industrial discharges, increase the probability of forming polybrominated DBPs. duke.edu The speciation of DBPs shifts towards more brominated analogues as the bromide-to-chlorine ratio increases. nih.gov

Formation Kinetics and Yields under Varying Disinfection Conditions

The rate of formation and the total yield of this compound are governed by a complex interplay of factors, including the type of disinfectant used and the physical and chemical properties of the water.

Chlorination: This is the most common disinfection method and a primary pathway for the formation of halogenated DBPs. The reaction between free chlorine (hypochlorous acid) and 2-methoxyphenol, especially in the presence of bromide, leads to the formation of brominated phenols. nih.gov The kinetics of the chlorination of phenolic compounds generally follow second-order kinetics, being first-order in both chlorine and the phenolic compound. nih.gov In the presence of bromide, the rapid formation of hypobromous acid makes the subsequent bromination of the guaiacol precursor an efficient process.

Chloramination: Chloramination, the use of monochloramine (NH₂Cl) as a disinfectant, generally results in lower formation of trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination. However, chloramination can still lead to the formation of brominated DBPs when bromide is present, as monochloramine can also oxidize bromide to hypobromous acid, albeit at a slower rate than free chlorine. nih.gov Research has shown that prolonged contact times during chloramination can lead to an accumulation of polar brominated DBPs. bohrium.com

Ozonation: Ozone is a powerful oxidant used for disinfection and the removal of taste and odor compounds. Pre-ozonation can alter the structure of NOM, potentially breaking down complex molecules and making them more reactive towards subsequent chlorination, which can sometimes increase the formation of certain DBPs. nih.gov Conversely, higher ozone doses can lead to the oxidation of bromide to bromate, which is a regulated inorganic DBP, and may also oxidize the organic precursors themselves, potentially reducing the formation of brominated organic DBPs in a subsequent chlorination step. nih.gov

pH: The pH of the water is a critical factor in the formation of halogenated phenols. The kinetics of the bromination of phenols are strongly pH-dependent, with reaction rates decreasing significantly as the pH increases from acidic to basic conditions. chemrxiv.org This is because the speciation of both the disinfectant and the precursor molecule is pH-dependent. For instance, hypochlorous acid (HOCl) is a more potent oxidant than its conjugate base, hypochlorite (B82951) (OCl⁻), which predominates at higher pH. Similarly, the phenolate (B1203915) form of guaiacol (deprotonated) is more reactive towards electrophilic attack than the protonated phenol (B47542) form. The optimal pH for the bromination of phenols is generally in the acidic range. chemrxiv.org

Temperature: Like most chemical reactions, the rate of DBP formation increases with temperature. Higher water temperatures, often experienced in summer months, can lead to higher concentrations of DBPs, assuming precursor and disinfectant levels are constant. academicoa.com Studies on the enzymatic oxidation of guaiacol show a clear temperature optimum, and chemical bromination reactions also have higher energy barriers at higher pH, making them more sensitive to temperature changes under these conditions. nih.govchemrxiv.org

Contact Time: The duration of contact between the disinfectant and the precursors directly affects the extent of DBP formation. Longer contact times, such as those found in large water distribution systems, generally lead to higher concentrations of DBPs. nih.gov The formation of polyhalogenated compounds like this compound likely involves a stepwise substitution process, requiring sufficient contact time for the reaction to proceed to completion.

Laboratory Simulation Studies of DBP Formation

Laboratory studies are essential for understanding the specific pathways and kinetics of DBP formation under controlled conditions. While specific studies focusing exclusively on the formation of this compound are not widely reported, research on the bromination of its precursor, guaiacol, provides valuable insights.

In one laboratory study, the bromination of guaiacol was performed using N-bromosuccinimide (NBS) and an ionic liquid at room temperature. researchgate.net The analysis of the products via Gas Chromatography-Mass Spectrometry (GC-MS) revealed the formation of monobrominated isomers of guaiacol, specifically para- and ortho-bromoguaiacol. researchgate.net This demonstrates the susceptibility of the guaiacol ring to electrophilic bromination.

To form the tribrominated species, harsher conditions or a higher bromine-to-precursor ratio would be necessary. The positions of substitution (3, 4, and 5) are consistent with the directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring, which activate the ring for electrophilic substitution.

Simulated drinking water studies have shown that increasing bromide concentration leads to a predictable shift towards more highly brominated DBP species. duke.edu By controlling variables such as precursor concentration (guaiacol), bromide level, disinfectant dose, pH, temperature, and reaction time, laboratory simulations can model the formation potential of specific DBPs like this compound and help develop strategies to minimize their presence in treated water.

Occurrence and Distribution in Municipal Water Treatment Plants and Distribution Systems

The occurrence of this compound in municipal water treatment plants and distribution systems is not widely documented in publicly available research, indicating it is an emerging or less-studied disinfection byproduct (DBP). However, the formation of related brominated and methoxylated compounds is known to occur during water disinfection processes, particularly chlorination, in the presence of natural organic matter (NOM) and bromide.

Disinfection is a critical step in water treatment to eliminate pathogens. The most common method involves chlorine, which can react with naturally present organic materials in source water to form a variety of DBPs. When the source water contains bromide ions (Br-), as is common in coastal areas or areas affected by saltwater intrusion, reactive bromine species are formed. These species can react with NOM to generate brominated disinfection byproducts (Br-DBPs), which are often more toxic than their chlorinated counterparts. researchgate.netnih.gov

Phenolic compounds, which are widespread in the environment from natural and industrial sources, are known precursors to many DBPs. The reaction of chlorine and bromine with methoxyphenols (like guaiacol or syringol, which are derived from lignin in wood) can lead to the formation of halogenated methoxyphenols in treated water. pjoes.com

While specific concentration data for this compound is scarce, studies on analogous compounds provide insight into their potential presence. Research conducted in several large cities in Poland detected various chlorophenols and chlorinated methoxyphenols in drinking water. This study highlights that halogenated phenolic compounds are indeed found in finished municipal water, with their concentrations and diversity often increasing during the summer months. pjoes.comresearchgate.net

For instance, the study in Poland identified several chlorinated methoxyphenols, such as chloroguaiacols and 5,6-dichlorovanillin, in treated drinking water. The concentrations of some of these related compounds were considered significant. pjoes.com The presence of these chlorinated methoxyphenols suggests that under conditions with high bromide concentrations, the formation of brominated methoxyphenols, including this compound, is highly plausible.

The dynamic nature of DBP formation means that concentrations can vary throughout the water distribution system. Factors influencing their presence include the initial concentration of precursors (NOM, bromide), the type and dose of disinfectant, water temperature, pH, and the residence time in the distribution network. nih.govnih.gov Research has shown that the concentrations and types of Br-DBPs can change as water travels from the treatment plant to the consumer's tap. nih.gov

Table of Detected Chlorinated Methoxyphenols in a Municipal Water Study

The following table presents data on related chlorinated methoxyphenol compounds detected in a study of Polish municipal drinking water, illustrating the types of halogenated aromatic DBPs that can be found in treated water. Data for this compound is not available.

Source: Adapted from Michalowicz, J. (2005). The Occurrence of Chlorophenols, Chlorocatechols and Chlorinated Methoxyphenols in Drinking Water of the Largest Cities in Poland. pjoes.comresearchgate.net ND = Not Detected.

Analytical Methodologies for Detection and Quantification of 3,4,5 Tribromo 2 Methoxyphenol in Environmental Matrices

Sample Preparation and Extraction Techniques

The initial step in the analysis of 3,4,5-Tribromo-2-methoxyphenol from environmental samples is its isolation and concentration from the matrix. The choice of extraction technique is critical and depends on the sample type, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE) is a widely used and efficient technique for the pre-concentration and cleanup of analytes from liquid samples. sigmaaldrich.com It offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and the potential for automation. sigmaaldrich.com

The SPE process involves passing a liquid sample through a solid adsorbent material (the sorbent) packed in a cartridge or disk. phenomenex.com The analyte of interest is retained on the sorbent, while the matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. phenomenex.comphenomenex.com The general steps are conditioning, sample loading, washing, and elution. phenomenex.com

For a polar compound like this compound, reversed-phase SPE is a common approach. mdpi.com In this mode, a nonpolar sorbent (e.g., C18-bonded silica (B1680970) or polymeric sorbents) is used. The aqueous sample is typically acidified to ensure the phenol (B47542) is in its neutral form, enhancing its retention on the nonpolar sorbent. After loading the sample, interferences are removed with a polar wash solvent (e.g., water or a water-methanol mixture). Finally, the target compound is eluted with a nonpolar organic solvent like methanol (B129727), acetonitrile, or ethyl acetate (B1210297). phenomenex.com

Table 1: Overview of Solid-Phase Extraction (SPE) for this compound

StepDescriptionTypical Reagents/SolventsPurpose
Conditioning Wets and activates the sorbent functional groups.Methanol followed by acidified water (e.g., pH 2).To ensure reproducible retention of the analyte.
Sample Loading The acidified water sample is passed through the sorbent.Acidified environmental water sample.Analyte partitions from the aqueous phase and adsorbs to the sorbent.
Washing Removes weakly bound, hydrophilic interferences.Acidified water or a weak organic-water mix.To clean the extract without eluting the analyte of interest.
Elution A small volume of organic solvent is used to desorb the analyte.Methanol, Acetonitrile, Dichloromethane (B109758), or Ethyl Acetate.To recover the concentrated analyte from the sorbent.

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For extracting this compound from water samples, the sample is first acidified to suppress the ionization of the phenolic hydroxyl group. This increases its solubility in a nonpolar organic solvent.

A water-immiscible organic solvent, such as dichloromethane or a hexane/acetone mixture, is added to the acidified aqueous sample in a separatory funnel. The funnel is shaken to facilitate the transfer of the analyte from the aqueous phase to the organic phase. youtube.com After allowing the layers to separate, the organic layer containing the analyte is collected. The process may be repeated to maximize recovery. The combined organic extracts are then often dried using an anhydrous salt like sodium sulfate, filtered, and concentrated before analysis. youtube.com

Derivatization Strategies for Enhanced Detectability

For analysis by Gas Chromatography (GC), polar and non-volatile compounds like phenols often require derivatization. This chemical modification converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior and detection sensitivity. phenomenex.comgcms.cz

Two common derivatization strategies for bromophenols are silylation and acetylation. nih.gov

Silylation: This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, sometimes with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting TMS-ether of this compound is significantly more volatile and less polar, leading to sharper peaks and better sensitivity in GC analysis. phenomenex.com

Acetylation: This involves reacting the phenol with an acetylating agent, such as acetic anhydride (B1165640), to form an acetate ester. Research has shown that derivatization of bromophenols using acetic anhydride can yield optimal chromatographic separation and sensitivity for GC-MS analysis. nih.gov This method is effective for converting the polar hydroxyl group into a less polar ester, which is more amenable to GC analysis. cdc.gov

Chromatographic Separation Techniques

Chromatography is the core analytical technique used to separate the target analyte from other compounds in the prepared extract. The choice between gas and liquid chromatography depends on the analyte's properties, such as volatility and thermal stability.

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. phenomenex.com For the analysis of this compound, derivatization is typically required to convert it into a form suitable for GC. nih.govepa.gov The derivatized extract is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase coated on the column wall.

Commonly used detectors for the analysis of derivatized bromophenols include:

Mass Spectrometry (MS): GC-MS is a highly specific and sensitive technique that provides both quantitative data and structural information for compound identification. nih.gov It separates compounds by their mass-to-charge ratio, allowing for definitive identification of the derivatized this compound.

Flame Ionization Detector (FID): The FID is a robust and widely used detector that provides good sensitivity for organic compounds. researchgate.net While less specific than MS, it is a cost-effective option for quantification when the identity of the compound has been confirmed. researchgate.net

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds and is therefore well-suited for detecting brominated phenols.

Table 2: Comparison of GC Detectors for Derivatized this compound

DetectorPrincipleSelectivitySensitivityNotes
Mass Spectrometry (MS) Ionization and separation of ions based on mass-to-charge ratio.High (Provides structural information).Very High.Considered the gold standard for confirmation. nih.gov
Flame Ionization Detector (FID) Ions are produced by combustion in a hydrogen-air flame.Low (Responds to most organic compounds).High.A reliable and cost-effective quantitative detector. researchgate.net
Electron Capture Detector (ECD) Measures the capture of electrons by electronegative analytes.High (Selective for halogenated compounds).Extremely High.Ideal for trace analysis of brominated compounds.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become a primary tool for analyzing environmental contaminants. nih.gov This technique is particularly advantageous for polar, non-volatile, or thermally labile compounds like this compound, as it does not require a derivatization step. nih.gov

In this method, the sample extract is separated using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18). The separation is based on the analyte's partitioning between the mobile phase (e.g., a water/methanol or water/acetonitrile gradient) and the stationary phase. The eluent from the HPLC column is then introduced into a mass spectrometer.

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. An initial mass analyzer selects the molecular ion of the target compound, which is then fragmented. A second mass analyzer detects specific fragment ions, creating a highly specific signal for quantification and confirmation. This specificity helps to overcome matrix effects, which can be a challenge in complex environmental samples where co-eluting substances can interfere with the ionization of the target analyte. nih.gov

Method Validation and Quality Control (e.g., Limit of Detection, Limit of Quantification, Accuracy, Precision)

The validation of analytical methods is a critical process to ensure that the chosen method is fit for its intended purpose. This involves establishing key performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. These parameters are essential for producing reliable and defensible environmental data.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For phenolic compounds in environmental samples, these limits are highly dependent on the analytical technique employed and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common technique for the analysis of phenolic compounds. In a study validating a method for 17 different phenolic compounds in surface water and wastewater, the LOQs ranged from 4.38 to 89.7 ng/L for surface water and 7.83 to 167 ng/L for wastewater. For brominated phenols specifically, a study on a red alga using HPLC reported LODs lower than 0.04 µg/mL and LOQs lower than 0.12 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of halogenated organic compounds. For substituted phenols, GC-MS methods can achieve detection limits in the range of 0.02 to 0.5 µg/L in water samples after appropriate derivatization and extraction.

Interactive Data Table: Typical Method Detection and Quantification Limits for Phenolic Compounds in Water

Analytical TechniqueCompound ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Environmental Matrix
HPLC-DADGeneral Phenols-4.38 - 89.7 ng/LSurface Water
HPLC-DADGeneral Phenols-7.83 - 167 ng/LWastewater
HPLCBromophenols< 0.04 µg/mL< 0.12 µg/mLBiological (Alga)
GC-MSSubstituted Phenols0.01 - 0.2 ng/mL-Water
GC-MSChlorophenols0.02 - 0.5 µg/L-Water

Note: This table presents data for classes of phenolic compounds from various studies due to the limited availability of specific data for this compound.

Accuracy and Precision:

Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies by analyzing spiked samples. Precision is the degree of agreement among independent measurements and is typically expressed as the relative standard deviation (RSD).

For the HPLC-DAD analysis of 17 phenolic compounds, recovery rates, indicating accuracy, were reported to be in the range of 86.2–95.1% for surface water and 79.1–86.3% for wastewater. A study on bromophenols in red algae demonstrated high accuracy with maximum displacement values of 4.93% for high spikes, 4.80% for medium spikes, and 4.30% for low spikes. Precision in the same study was found to be excellent, with intra-day and inter-day variations (RSD) being ≤ 6.28% and ≤ 5.21%, respectively.

GC-MS methods for substituted phenols have shown measurement precision and accuracy of approximately ±30%, which is comparable to U.S. Environmental Protection Agency (EPA) standardized methods. For certain field-portable TD-GC/MS methods, precision and accuracy are around 40%.

Interactive Data Table: Typical Accuracy and Precision for Phenolic Compound Analysis

Analytical TechniqueCompound ClassAccuracy (Recovery %)Precision (RSD %)Environmental Matrix
HPLC-DADGeneral Phenols86.2 - 95.1%Not SpecifiedSurface Water
HPLC-DADGeneral Phenols79.1 - 86.3%Not SpecifiedWastewater
HPLCBromophenols>95%Intra-day: ≤6.28%, Inter-day: ≤5.21%Biological (Alga)
GC-MSSubstituted Phenols±30%±30%Soil and Water
TD-GC/MSSubstituted Phenols~40%~40%Soil

Note: This table presents data for classes of phenolic compounds from various studies due to the limited availability of specific data for this compound.

Interlaboratory Comparison Studies for Analytical Reliability

There is a recognized need for robust, standardized analytical methods for contaminants of emerging concern (CECs), including brominated phenols, to improve data quality and comparability between studies. An interlaboratory comparison involving 25 research and commercial laboratories on the analysis of 22 CECs in water highlighted that method biases can range from less than 10% to well over 100%, indicating significant variability among methods currently in use.

While specific interlaboratory comparison studies for this compound are not readily found in the literature, a proficiency test on brominated flame retardants did include a category for brominated phenols. However, in that particular study, only one laboratory reported results for this class of compounds, and the concentration of 2,4,6-tribromophenol (B41969) was below the limit of quantification. This underscores the challenges and the need for more extensive interlaboratory studies for this group of compounds to ensure analytical reliability across different monitoring programs. The development of such studies would be a significant step forward in the environmental monitoring of this compound and related compounds.

Environmental Fate and Transformation Pathways of 3,4,5 Tribromo 2 Methoxyphenol

Abiotic Degradation Processes in Aquatic Environments

Abiotic degradation, occurring without the involvement of microorganisms, plays a significant role in the transformation of 3,4,5-Tribromo-2-methoxyphenol in aquatic systems. The primary abiotic processes considered are photodegradation, hydrolysis, and reductive debromination.

Photodegradation Kinetics and Mechanisms

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. For many halogenated aromatic compounds, this is a key degradation pathway. The photodegradation of polybrominated diphenyl ethers (PBDEs), for instance, has been shown to proceed through reductive debromination, where bromine atoms are sequentially removed from the aromatic rings. polyu.edu.hknih.gov This process leads to the formation of lower-brominated congeners. polyu.edu.hknih.gov It is plausible that this compound undergoes a similar process.

The kinetics of photodegradation are influenced by factors such as the number and position of bromine atoms, the presence of other functional groups, and the environmental matrix. polyu.edu.hknih.gov The methoxy (B1213986) group in this compound may influence the electronic properties of the molecule and, consequently, its susceptibility to photolytic cleavage of the carbon-bromine bonds. The half-lives of PBDEs in aquatic environments can vary significantly depending on these factors. polyu.edu.hk

The proposed primary photodegradation mechanism for this compound is stepwise reductive debromination, leading to the formation of various di- and mono-brominated methoxyphenols, and ultimately, 2-methoxyphenol.

Hydrolysis and Reductive Debromination

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aromatic halides unless activated by other functional groups. savemyexams.com The carbon-bromine bond in aromatic compounds is typically strong and resistant to hydrolysis under normal environmental conditions. savemyexams.com

Reductive debromination, however, can occur abiotically in the presence of certain reducing agents in anoxic environments. This process involves the replacement of a bromine atom with a hydrogen atom. For other brominated phenols, such as 2,4,6-tribromophenol (B41969), chemical reduction has been demonstrated to lead to debromination, ultimately forming phenol (B47542). researchgate.netmuni.cz It is anticipated that this compound would undergo a similar reductive debromination process in sufficiently reducing environments, such as anoxic sediments.

Adsorption and Desorption Behavior in Environmental Compartments

The transport and bioavailability of this compound are heavily influenced by its partitioning behavior between water and solid phases, such as soils and sediments, as well as dissolved organic matter.

Interaction with Sediments and Soils

The sorption of phenolic compounds to soils and sediments is a key process affecting their environmental distribution. The extent of sorption is largely dependent on the organic carbon content of the solid phase. nih.govthescipub.com For hydrophobic organic compounds, a higher fraction of organic carbon (foc) in the soil or sediment generally leads to stronger sorption. nih.govthescipub.com

The sorption of phenols can be influenced by soil and water properties such as pH. thescipub.com The acidity of the phenolic hydroxyl group (pKa) determines the speciation of the compound in the aqueous phase. At pH values below the pKa, the neutral form predominates and tends to sorb more strongly to organic matter. Conversely, at pH values above the pKa, the anionic phenolate (B1203915) form is more prevalent and exhibits lower sorption. The presence of bromine and methoxy groups will affect the pKa and hydrophobicity of this compound, thereby influencing its sorption characteristics.

The following table presents sorption coefficient data for related phenolic compounds, which can provide an indication of the potential sorption behavior of this compound.

CompoundSorbentSorption Coefficient (Kd or Koc)Reference
PhenolSilty Clay SoilKd: 1.5 - 5.0 L/kg thescipub.com
2-NitrophenolSilty Clay SoilKd: 2.0 - 8.0 L/kg thescipub.com
BDE-28 (a tribromodiphenyl ether)Natural Soilslog Koc: 4.8 - 5.2 nih.gov
BDE-47 (a tetrabromodiphenyl ether)Natural Soilslog Koc: 5.3 - 5.8 nih.gov

Sorption to Dissolved Organic Matter

The interaction between this compound and DOM is likely to occur, with the extent of binding influenced by the hydrophobicity of the compound and the chemical characteristics of the DOM. This interaction can affect the availability of the compound for other processes such as photodegradation and biodegradation.

Biodegradation Potential and Microbial Transformation

Biodegradation is a critical process in the ultimate removal of many organic pollutants from the environment. The microbial transformation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the biodegradation of phenols often proceeds through hydroxylation of the aromatic ring to form catechols, followed by ring cleavage. nih.govfrontiersin.org The presence of halogen substituents can make the compound more resistant to microbial attack. However, some microorganisms have been shown to be capable of degrading brominated phenols. researchgate.netmuni.cz

Under anaerobic conditions, reductive dehalogenation is a key microbial process for the transformation of halogenated aromatic compounds. researchgate.net This process involves the removal of halogen atoms and their replacement with hydrogen, leading to less halogenated and often less toxic intermediates. It is plausible that this compound can be reductively debrominated by anaerobic microorganisms in environments such as sediments and sludge. The methoxy group may also be subject to microbial cleavage under certain conditions. researchgate.net

Microbial Degradation Pathways

While specific microbial degradation pathways for this compound are not extensively detailed in current literature, the degradation of analogous brominated and phenolic compounds suggests potential transformation routes. The initial steps in the aerobic biodegradation of phenolic compounds typically involve the enzymatic action of phenol hydroxylases. These enzymes introduce a second hydroxyl group onto the aromatic ring, forming a catechol derivative mdpi.com.

Following the formation of a substituted catechol, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. This can occur through two principal mechanisms:

Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

The presence of bromine and methoxy substituents on the aromatic ring of this compound likely influences the rate and pathway of degradation. Halogenated phenols can be more resistant to microbial attack than their non-halogenated counterparts. The degradation of other complex organic pollutants has been shown to be more efficient when undertaken by microbial consortia rather than by single microbial strains frontiersin.orgencyclopedia.pub.

Role of Specific Microbial Consortia

Microbial consortia, which are communities of different microbial species, often exhibit enhanced capabilities for degrading complex and recalcitrant compounds like this compound frontiersin.orgencyclopedia.pub. This enhanced degradation potential stems from the diverse metabolic capabilities within the consortium, where different species may carry out sequential steps in a degradation pathway or work synergistically to detoxify the environment mdpi.comresearchgate.net.

While specific consortia for the degradation of this compound have not been identified in the available research, studies on other halogenated and phenolic compounds highlight the importance of consortia in bioremediation. Engineered microbial consortia are being developed to improve the efficiency of pollutant removal by combining the metabolic strengths of different microorganisms encyclopedia.pubmdpi.com. The degradation of complex compounds is often more complete in consortia, as intermediate products that might be toxic to one species can be utilized by another mdpi.com.

Distribution and Transport Modeling in Environmental Systems

Understanding the distribution and transport of this compound in the environment is crucial for assessing its potential impact. This involves modeling its partitioning between different environmental compartments such as water, sewage sludge, and air.

Water Compartment Distribution

The distribution of this compound in the water compartment is influenced by its water solubility and its tendency to sorb to sediments and suspended organic matter. The water solubility of brominated phenols generally decreases with an increasing number of bromine substituents nih.gov. This suggests that this compound would have a relatively low water solubility.

The partitioning behavior between water and organic phases can be estimated using the octanol-water partition coefficient (Kow). A higher log Kow value indicates a greater tendency for a compound to associate with organic matter, and thus to be removed from the water column and accumulate in sediments. For brominated phenols, the log Kow generally increases with the degree of bromination nih.govresearchgate.net.

Table 1: Physicochemical Properties of Selected Brominated Phenols

CompoundWater Solubility (mol/L) at 298 Klog Kow
4-Bromophenol1.9 x 10⁻¹2.59
2,4-Dibromophenol1.6 x 10⁻²3.23
2,4,6-Tribromophenol1.3 x 10⁻³3.84

Data for analogous compounds used for estimation due to lack of specific data for this compound.

Sewage Sludge Partitioning

During wastewater treatment, hydrophobic organic compounds tend to partition from the aqueous phase to the solid phase, accumulating in sewage sludge. The sorption of organic compounds to sewage sludge is a complex process influenced by the physicochemical properties of both the compound and the sludge (e.g., organic matter content) pjoes.commdpi.com.

The Freundlich isotherm is often used to describe the adsorption of organic pollutants onto sewage sludge pjoes.comaidic.it. This model relates the concentration of the contaminant in the solid phase to its concentration in the liquid phase at equilibrium. Studies on the adsorption of p-chlorophenol to sewage sludge have shown that sludge with a higher organic matter content exhibits a greater sorption capacity pjoes.com. Given the hydrophobic nature suggested by its structure, this compound is expected to have a significant affinity for sewage sludge.

Table 2: Freundlich Isotherm Parameters for p-Chlorophenol Adsorption on Sewage Sludge with Varying Organic Matter Content

Sewage Sludge SampleOrganic Substance Content (%)Freundlich Constant (k)Freundlich Exponent (1/n)Coefficient of Determination (R²)
Sludge I65.3029.3860.78450.9825
Sludge II75.1048.3860.88440.9498
Sludge III78.5445.3310.76650.9021

Data for an analogous compound (p-chlorophenol) used for estimation due to lack of specific data for this compound. pjoes.com

Air-Water Exchange Dynamics

The potential for this compound to be exchanged between the atmosphere and water bodies is determined by its Henry's Law constant (H). This constant relates the partial pressure of a compound in the air to its concentration in the aqueous phase at equilibrium nist.govcopernicus.org. A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water into the air.

Table 3: Henry's Law Constants for Selected Phenolic Compounds at 293 K

CompoundHenry's Law Constant (HLC) (Pa m³/mol)
Phenol1005 ± 270
o-Cresol690 ± 95
m-Cresol1324 ± 172
p-Cresol1742 ± 360

Data for analogous compounds used for estimation due to lack of specific data for this compound. researchgate.net

Advanced Research Directions and Future Perspectives on 3,4,5 Tribromo 2 Methoxyphenol

Development of Novel Remediation Technologies for DBP Mitigation

The presence of halogenated DBPs like 3,4,5-Tribromo-2-methoxyphenol in treated water necessitates the development of effective and sustainable remediation technologies. Future research is expected to move beyond conventional methods to explore more advanced and targeted approaches.

Advanced Oxidation Processes (AOPs) are a promising avenue for the degradation of persistent organic pollutants. These processes generate highly reactive hydroxyl radicals that can break down complex molecules like this compound into less harmful substances. Future studies will likely focus on optimizing AOPs, such as ozonation, UV/H2O2, and Fenton-like reactions, specifically for the removal of brominated and methoxylated phenols. Another critical area of research is the development of novel catalytic materials. This includes the synthesis and application of nanocatalysts, which offer a high surface-area-to-volume ratio and enhanced reactivity. Investigating the catalytic potential of bimetallic or metal-oxide nanoparticles for the targeted degradation of this compound could lead to more efficient and cost-effective water treatment solutions.

Bioremediation, which utilizes microorganisms to break down contaminants, presents an environmentally friendly approach to DBP mitigation. Future research will involve the identification and isolation of microbial strains with the specific enzymatic machinery required to metabolize this compound. Genetic engineering and metabolic pathway analysis could further enhance the degradative capabilities of these microorganisms.

Integration of Omics Technologies in DBP Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for understanding the biological effects of DBPs at a molecular level. Applying these technologies to this compound will be crucial in elucidating its mechanisms of toxicity and identifying sensitive biomarkers of exposure.

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyResearch FocusPotential Outcomes
Genomics Identifying genetic predispositions to DBP-induced toxicity.Understanding inter-individual variability in susceptibility.
Transcriptomics Analyzing changes in gene expression in response to exposure.Identifying key cellular pathways affected by the compound.
Proteomics Studying alterations in protein expression and function.Discovering protein biomarkers of exposure and effect.
Metabolomics Profiling changes in endogenous small molecules.Elucidating metabolic disruptions and toxicological pathways.

Future research will likely involve integrated multi-omics approaches to build a comprehensive picture of the cellular response to this compound. This will enable the identification of adverse outcome pathways (AOPs) and provide a more robust basis for risk assessment.

Mechanistic Understanding of Complex DBP Mixtures

In real-world scenarios, exposure to this compound occurs in the context of a complex mixture of other DBPs. Understanding the combined toxic effects of these mixtures is a critical research frontier. Future studies will need to move beyond single-compound toxicity assessments to investigate the potential for synergistic, additive, or antagonistic interactions.

Advanced Predictive Modeling for Environmental Concentrations and Transformations

Predictive modeling is an essential tool for estimating the environmental fate and transport of DBPs, as well as their formation potential under different water treatment conditions. Future research in this area will focus on developing more accurate and sophisticated models that can account for the specific properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) models will be refined to better predict the formation and reactivity of methoxylated bromophenols. These models can help to prioritize DBPs for further toxicological evaluation and to optimize water treatment processes to minimize their formation. Furthermore, fate and transport models will be developed to simulate the movement and persistence of this compound in various environmental compartments, such as surface water, groundwater, and soil. These models will be crucial for assessing potential exposure pathways and for developing effective environmental management strategies.

Emerging Analytical Challenges and Innovations

Accurate and sensitive detection of this compound in complex environmental matrices presents a significant analytical challenge. Future research will focus on developing innovative analytical techniques to overcome these challenges.

High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UPLC) will continue to be a cornerstone for the identification and quantification of novel DBPs. The development of non-targeted screening methods using HRMS will be particularly important for discovering previously unknown transformation products of this compound.

Another exciting area of innovation is the development of novel sensor technologies for the rapid and on-site detection of DBPs. This includes the design of electrochemical and optical sensors with high selectivity and sensitivity for specific brominated phenols. These sensors could provide real-time monitoring capabilities for water quality and enable rapid responses to contamination events.

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